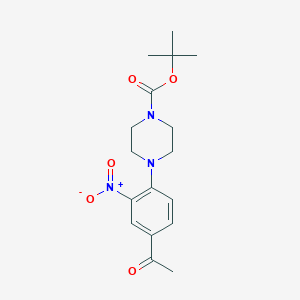

Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate

Descripción general

Descripción

Piperazine derivatives, such as “Tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate”, are often used as building blocks in the synthesis of various organic compounds . These compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis Analysis

The synthesis of similar compounds, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, involves the use of FT-IR, 1 H & 13 C NMR, and LCMS spectroscopic studies . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis

The chemical reactions of similar compounds involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic studies and single crystal XRD data .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Applications

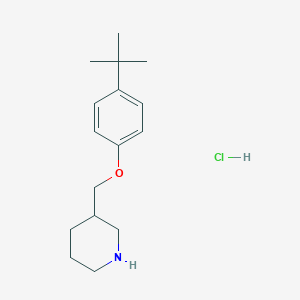

Graphical Synthetic Routes of Vandetanib This paper discusses the synthetic routes of Vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in its synthesis. The compound is crucial in substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes, providing favorable yields and commercial value in industrial-scale production (Mi, 2015).

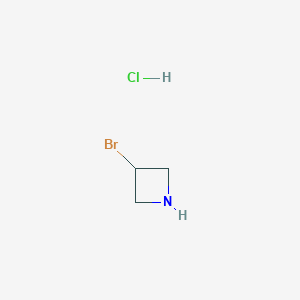

Applications in N-Heterocycles Synthesis The paper reviews the use of tert-butanesulfinamide in stereoselective synthesis of amines and derivatives. Tert-butanesulfinamide is prominent in asymmetric N-heterocycle synthesis, particularly in forming structurally diverse piperidines, pyrrolidines, azetidines, and fused derivatives, which are fundamental in natural products and therapeutic compounds (Philip et al., 2020).

Medicinal Chemistry and Drug Design

Piperazine Derivatives in Drug Design This paper emphasizes the significance of the piperazine moiety in drug design, noting its presence in a multitude of drugs with varied therapeutic uses. It explores the structural diversity and therapeutic potential of piperazine derivatives, suggesting that slight modifications to the piperazine nucleus can lead to substantial differences in the medicinal properties of the resultant molecules (Rathi et al., 2016).

Environmental and Industrial Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants This review discusses synthetic phenolic antioxidants (SPAs) like tert-butyl phenols, detailing their environmental occurrence, human exposure, and toxicity. The paper underscores the need for novel SPAs with lower toxicity and migration ability to mitigate potential environmental pollution (Liu & Mabury, 2020).

Application in Fuel Additive Purification This comprehensive review focuses on the use of polymer membranes, especially in the separation of Methanol/Methyl Tert-butyl Ether (MTBE) mixtures via pervaporation. It highlights the efficiency of various polymer membranes, particularly poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, in separating these mixtures, thus improving fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-(4-acetyl-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-12(21)13-5-6-14(15(11-13)20(23)24)18-7-9-19(10-8-18)16(22)25-17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBTYPOTYIAKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)

![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)

![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)